molecular formula C37H38N6O2 B563737 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) CAS No. 1076198-52-1

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)

Cat. No. B563737
M. Wt: 598.751
InChI Key: JTVFJNKLNVONRS-UHFFFAOYSA-N
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Description

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), also known as 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a useful research compound. Its molecular formula is C37H38N6O2 and its molecular weight is 598.751. The purity is usually 95%.
BenchChem offers high-quality 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Environmental Applications

A practical synthesis approach for related compounds, like 5,5′-Methylene-bis(benzotriazole), which are valuable intermediates in the preparation of several metal passivators and light-sensitive materials, has been developed. This synthesis is efficient, environmentally benign, and offers a green chemistry solution for producing complex molecules (Gu, Yu, Zhang, & Xu, 2009).

Medicinal Chemistry and Pharmacology

  • The role of temozolomide, a compound with a similar imidazole scaffold, in treating pediatric brain tumors highlights the significance of such structures in developing therapeutic agents. Temozolomide's ability to cross the blood-brain barrier and its effectiveness against various tumors underline the therapeutic potential of imidazole derivatives (Barone, Maurizi, Tamburrini, & Riccardi, 2006).
  • Benzimidazole derivatives, including compounds with similar structures to the one , are crucial in medicinal chemistry, showing a wide range of pharmacological functions. Their applications span across antimicrobial, antiviral, and anticancer activities, among others, demonstrating the versatility of these heterocyclic compounds in drug development (Vasuki et al., 2021).

Chemical and Biological Research

The review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis highlights the importance of such structures in developing new heterocyclic compounds. The unique reactivity of these compounds offers innovative ways to generate versatile molecules under mild conditions, pointing to the broader applicability of imidazole and carbazole derivatives in chemical synthesis (Gomaa & Ali, 2020).

properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-3-yl]methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N6O2/c1-22-38-13-15-42(22)20-26-7-11-32-34(36(26)44)28-18-24(5-9-30(28)40(32)3)17-25-6-10-31-29(19-25)35-33(41(31)4)12-8-27(37(35)45)21-43-16-14-39-23(43)2/h5-6,9-10,13-16,18-19,26-27H,7-8,11-12,17,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVFJNKLNVONRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)CC5=CC6=C(C=C5)N(C7=C6C(=O)C(CC7)CN8C=CN=C8C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112429
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)

CAS RN

1076198-52-1
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076198521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-METHYLENEBIS((3RS)-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83UCA3Y462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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